molecular formula C15H10N2 B12432647 2-phenyl-1H-indole-6-carbonitrile

2-phenyl-1H-indole-6-carbonitrile

Cat. No.: B12432647
M. Wt: 218.25 g/mol
InChI Key: HXXBGPHFARVDPK-UHFFFAOYSA-N
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Description

2-phenyl-1H-indole-6-carbonitrile is an organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The indole nucleus is known for its biological activity and is a key structural component in many drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1H-indole-6-carbonitrile can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another method involves the cyclization of o-nitrophenylacetonitrile with phenylacetylene under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1H-indole-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-phenyl-1H-indole-6-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-1H-indole-5-carbonitrile
  • 2-phenyl-1H-indole-3-carbonitrile
  • 2-phenyl-1H-indole-4-carbonitrile

Uniqueness

2-phenyl-1H-indole-6-carbonitrile is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and applications .

Properties

Molecular Formula

C15H10N2

Molecular Weight

218.25 g/mol

IUPAC Name

2-phenyl-1H-indole-6-carbonitrile

InChI

InChI=1S/C15H10N2/c16-10-11-6-7-13-9-15(17-14(13)8-11)12-4-2-1-3-5-12/h1-9,17H

InChI Key

HXXBGPHFARVDPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)C#N

Origin of Product

United States

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